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Compound of Interest

Compound Name: 6-Ethylisoquinoline

CAS No.: 679433-92-2

Cat. No.: B1419636 Get Quote

An Important Note on the Topic: Initial research for "6-Ethylisoquinoline" did not yield a

specific Chemical Abstracts Service (CAS) number or substantial technical data, suggesting it

is not a widely studied or commercially available compound. Therefore, this guide has been

pivoted to the closely related and well-documented analogue, 6-Methylisoquinoline (CAS

Number: 42398-73-2), to ensure scientific accuracy and a comprehensive overview for

researchers, scientists, and drug development professionals.

Introduction
6-Methylisoquinoline is a heterocyclic aromatic organic compound and a derivative of

isoquinoline. The isoquinoline scaffold is a prominent structural motif found in numerous natural

products, particularly alkaloids, and synthetic compounds with significant pharmacological

activities. The presence and position of the methyl group on the isoquinoline core can

significantly influence the molecule's physicochemical properties, biological activity, and

potential applications in medicinal chemistry and materials science. This guide provides a

detailed exploration of the synthesis, properties, and applications of 6-Methylisoquinoline,

offering a valuable resource for professionals in the field.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 6-Methylisoquinoline is

fundamental for its application in research and development.
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Property Value Source

CAS Number 42398-73-2 [1]

Molecular Formula C₁₀H₉N [2]

Molecular Weight 143.19 g/mol [2]

Appearance Solid [2]

IUPAC Name 6-methylisoquinoline [3]

SMILES CC1=CC2=C(C=C1)C=NC=C2 [3]

InChI
1S/C10H9N/c1-8-2-3-10-7-11-

5-4-9(10)6-8/h2-7H,1H3
[2]

InChIKey
PPEJLOXOMBAXES-

UHFFFAOYSA-N
[2]

Synthesis of 6-Methylisoquinoline
The synthesis of substituted isoquinolines like 6-Methylisoquinoline can be achieved through

various established synthetic routes. The choice of method often depends on the availability of

starting materials, desired substitution patterns, and scalability. Classical methods such as the

Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational in

isoquinoline synthesis.

Conceptual Synthetic Workflow: Bischler-Napieralski
Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-

dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines.

This approach is particularly valuable for introducing substituents on the benzene ring.
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Step 1: Amide Formation

Step 2: Cyclization and Dehydrogenation

m-Tolylethylamine

N-(m-tolylethyl)formamideAcylation

Formyl Chloride

N-(m-tolylethyl)formamide 3,4-Dihydro-6-methylisoquinoline 6-Methylisoquinoline
Dehydrogenation (e.g., Pd/C)Cyclization (e.g., POCl₃)
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Caption: Bischler-Napieralski synthesis pathway for 6-Methylisoquinoline.

Experimental Protocol: A Generalized Bischler-
Napieralski Synthesis
Step 1: Amide Formation

To a solution of m-tolylethylamine in an appropriate aprotic solvent (e.g., dichloromethane or

tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base

(e.g., triethylamine or pyridine) and cool the mixture in an ice bath.

Slowly add an acylating agent, such as formyl chloride, to the cooled solution.

Allow the reaction to stir at room temperature until completion, which can be monitored by

thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude N-(m-tolylethyl)formamide.

Step 2: Cyclization and Dehydrogenation

Dissolve the crude amide in a suitable solvent (e.g., toluene or acetonitrile).
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Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus

pentoxide (P₂O₅), and heat the mixture to reflux.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and carefully quench with ice water.

Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the

product with an organic solvent.

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

The resulting crude 3,4-dihydro-6-methylisoquinoline is then dissolved in a high-boiling point

solvent (e.g., xylene or decalin), and a dehydrogenation catalyst, such as palladium on

carbon (Pd/C), is added.

The mixture is heated at reflux for several hours.

After cooling, the catalyst is removed by filtration, and the solvent is evaporated to yield

crude 6-Methylisoquinoline, which can be further purified by column chromatography or

recrystallization.

Spectroscopic Data
While a dedicated, comprehensive public database of spectroscopic data for 6-

Methylisoquinoline is not readily available, data for the closely related 6-Methylquinoline and

general characteristics of the isoquinoline ring system can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on both the benzene and pyridine rings, as well as a characteristic singlet

for the methyl group protons. The chemical shifts of the aromatic protons will be influenced

by the electron-withdrawing nitrogen atom and the electron-donating methyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon

atoms in the molecule. The chemical shifts will be indicative of their position within the

aromatic system and proximity to the nitrogen and methyl substituents.
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Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR Spectroscopy: The IR spectrum of 6-Methylisoquinoline would exhibit characteristic

absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as

C=C and C=N stretching vibrations within the heterocyclic system.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺)

corresponding to the molecular weight of 6-Methylisoquinoline (m/z = 143). Fragmentation

patterns would likely involve the loss of a hydrogen atom or the methyl group.

Applications in Drug Discovery and Medicinal
Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to

interact with a wide range of biological targets. Isoquinoline derivatives have demonstrated a

broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-

inflammatory, and effects on the central nervous system.[4]

The introduction of a methyl group at the 6-position can modulate the lipophilicity, metabolic

stability, and target-binding affinity of the parent isoquinoline molecule. While specific research

on the pharmacological profile of 6-Methylisoquinoline is limited in publicly accessible literature,

it serves as a valuable building block and starting point for the synthesis of more complex

molecules with potential therapeutic applications.

Potential Therapeutic Areas of Interest:
Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent

anticancer properties.

Antimicrobial Agents: The isoquinoline nucleus is present in several compounds with

antibacterial and antifungal activities.

Neuropharmacological Agents: The structural similarity of the isoquinoline core to certain

neurotransmitters has led to the exploration of its derivatives for neurological disorders.

Signaling Pathways and Mechanisms of Action
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The biological activity of isoquinoline derivatives is diverse and depends on their specific

substitution patterns. They have been shown to interact with various signaling pathways. For

instance, some isoquinoline alkaloids can intercalate with DNA, inhibit topoisomerase

enzymes, or modulate the activity of protein kinases. The specific molecular targets and

signaling pathways affected by 6-Methylisoquinoline would require dedicated biological

screening and mechanistic studies.

Potential Cellular Targets

Downstream Cellular Effects

6-Methylisoquinoline
(or its derivatives)

DNA Intercalation Enzyme Inhibition
(e.g., Topoisomerase, Kinases) Receptor Binding

Apoptosis Cell Cycle Arrest Modulation of
Signal Transduction
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Caption: Potential mechanisms of action for isoquinoline derivatives.

Safety and Handling
Based on the available safety data for 6-Methylisoquinoline, the following precautions should

be observed:

Hazard Classifications: Acute toxicity (dermal and oral), skin irritation, eye irritation, and

potential for long-term adverse effects in the aquatic environment.[2]

Signal Word: Danger[2]

Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315

(Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life
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with long lasting effects).[2]

Precautionary Statements: P264 (Wash skin thoroughly after handling), P273 (Avoid release

to the environment), P280 (Wear protective gloves/ protective clothing/ eye protection/ face

protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel

unwell), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON

CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with

water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing).[2]

It is imperative to handle 6-Methylisoquinoline in a well-ventilated fume hood, using appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion
6-Methylisoquinoline represents a key substituted isoquinoline with established chemical

properties and synthetic accessibility. While direct and extensive pharmacological data for this

specific compound are not widely published, its structural relationship to a class of molecules

with profound biological importance makes it a compound of significant interest for further

investigation. This technical guide provides a foundational understanding of 6-

Methylisoquinoline, serving as a valuable starting point for researchers and developers in the

fields of synthetic chemistry, medicinal chemistry, and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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